[2-(4-acetylanilino)-2-oxoethyl] N,N-diethylcarbamodithioate
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Overview
Description
[2-(4-acetylanilino)-2-oxoethyl] N,N-diethylcarbamodithioate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes an acetylanilino group, an oxoethyl group, and a diethylcarbamodithioate group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-acetylanilino)-2-oxoethyl] N,N-diethylcarbamodithioate typically involves multiple steps. One common method includes the reaction of 4-acetylaniline with ethyl chloroformate to form an intermediate, which is then reacted with N,N-diethylcarbamodithioic acid under controlled conditions to yield the final product. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[2-(4-acetylanilino)-2-oxoethyl] N,N-diethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogenated compounds, nucleophiles; often conducted in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
[2-(4-acetylanilino)-2-oxoethyl] N,N-diethylcarbamodithioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [2-(4-acetylanilino)-2-oxoethyl] N,N-diethylcarbamodithioate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Quinoline: A heterocyclic aromatic compound with applications in medicinal chemistry and drug discovery.
Uniqueness
What sets [2-(4-acetylanilino)-2-oxoethyl] N,N-diethylcarbamodithioate apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[2-(4-acetylanilino)-2-oxoethyl] N,N-diethylcarbamodithioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S2/c1-4-17(5-2)15(20)21-10-14(19)16-13-8-6-12(7-9-13)11(3)18/h6-9H,4-5,10H2,1-3H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTCFVZUCCKRTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)SCC(=O)NC1=CC=C(C=C1)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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